molecular formula C7H3BrClF3O B134258 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene CAS No. 158579-80-7

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene

Cat. No.: B134258
CAS No.: 158579-80-7
M. Wt: 275.45 g/mol
InChI Key: WSENYRJAJFHXQR-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 2-chloro-1-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with new functional groups replacing the halogens.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Dehalogenated benzene derivatives or partially reduced products.

Scientific Research Applications

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene is utilized in various scientific research fields, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions, where halogenated benzene derivatives serve as probes or inhibitors.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity through halogen bonding or hydrophobic interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    4-Bromo-2-chloro-1-fluorobenzene: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.

    4-Bromo-2-chloro-1-methoxybenzene: Contains a methoxy group instead of the trifluoromethoxy group.

    4-Bromo-2-chloro-1-nitrobenzene: Features a nitro group in place of the trifluoromethoxy group.

Uniqueness: 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical transformations and applications.

Properties

IUPAC Name

4-bromo-2-chloro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSENYRJAJFHXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592995
Record name 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158579-80-7
Record name 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-chloro4-trifluoromethoxyaniline (5.1 g) in acetic acid (31 ml) was stirred and treated with sodium nitrite (2.16 g) in concentrated sulphuric acid (14 ml) at below 18° C. After an additional 1 hour at 10° C., the solution was added to a mixture of copper (I) bromide (7.7 g) and hydrobromic acid (24.5 ml) in water at 40-50° C. The reaction was completed by heating at 50° C. for 2 hours, water was added and the mixture filtered. The filtrate was extracted with ether, washed with sodium bicarbonate, dried (magnesium sulphate) and evaporated to give 3-chloro-4-trifluoromethoxy-bromobenzene (6.05 g) as a brown oil, NMR (CDCl3) 7.10(m,1H), 7.35(m,1H), 7.55(d,1H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
31 mL
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solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
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14 mL
Type
solvent
Reaction Step Two
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24.5 mL
Type
reactant
Reaction Step Three
Name
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0 (± 1) mol
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solvent
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Name
copper (I) bromide
Quantity
7.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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[Cu]Br
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Synthesis routes and methods III

Procedure details

To a 0° C. solution consisting of 3-chloro-4-trifluoromethoxy-aniline (2.12 g, 10.0 mmol) and HBr (48% aq, 50 mL) was added NaNO2 (2 M aq., 917.7 mg, 13.3 mmol) dropwise at a rate such that the reaction temperature remained below 5° C. After stirring for 1.75 h, urea (330 mg, 5.5 mmol) was added and the mixture stirred for 20 min. A solution consisting of Cu(I)Br (2.96 g, 20.6 mmol) and HBr (48% aq., 13.1 mL) was then added while keeping the reaction temperature in the range of 0-5° C. Upon complete addition, the reaction mixture was heated to 85° C. for 2.5 h. After cooling to rt, the reaction mixture was poured into ice water (150 mL) and extracted with hexanes (100 mL). The aqueous layer was washed with CH2Cl2 (100 mL) and the combined organic phases washed with satd. aq. NaHCO3 (150 mL×2), dried (Na2SO4) and concentrated. The crude material was purified (FCC) to yield the title compound (806 mg, 29%).
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
917.7 mg
Type
reactant
Reaction Step Three
Name
Quantity
330 mg
Type
reactant
Reaction Step Four
[Compound]
Name
Cu(I)Br
Quantity
2.96 g
Type
reactant
Reaction Step Five
Name
Quantity
13.1 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
29%

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